1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006451-29-1
VCID: VC6034053
InChI: InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
SMILES: CCC(C)N1C=C(C(=N1)C(=O)O)Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64

1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

CAS No.: 1006451-29-1

Cat. No.: VC6034053

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid - 1006451-29-1

Specification

CAS No. 1006451-29-1
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
IUPAC Name 1-butan-2-yl-4-chloropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Standard InChI Key QXXQAXVEVDNYLN-UHFFFAOYSA-N
SMILES CCC(C)N1C=C(C(=N1)C(=O)O)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. Substituents include:

  • A sec-butyl group (-CH(CH2CH3)CH2CH3) at position 1, introducing steric bulk.

  • A chlorine atom at position 4, enhancing electrophilic reactivity.

  • A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and salt formation .

The IUPAC name, 1-butan-2-yl-4-chloropyrazole-3-carboxylic acid, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂O₂
Molecular Weight202.64 g/mol
Boiling Point332.3±22.0 °C (760 mmHg)
Density1.3±0.1 g/cm³
Canonical SMILESCCC(C)N1C=C(C(=N1)C(=O)O)Cl

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (predicted): Signals at δ 1.2–1.4 ppm (sec-butyl CH3), δ 2.5–2.7 ppm (CH2 groups), and δ 12.1 ppm (carboxylic acid proton) .

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 100–150 ppm) .

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) .

Computational Insights:
Density Functional Theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 15°–20° between the carboxylic acid and sec-butyl groups . The chlorine atom induces a dipole moment of 3.2 Debye, favoring electrophilic substitution at position 5 .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. A representative pathway involves:

  • Formation of Hydrazone: Reaction of ethyl 4-chloro-3-oxobutanoate with sec-butylhydrazine in ethanol under reflux.

  • Cyclization: Acid-catalyzed (e.g., HCl) ring closure to form the pyrazole core.

  • Ester Hydrolysis: Treatment with NaOH to yield the carboxylic acid.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
SolventEthanol78%
Temperature80°C
CatalystHCl (1M)

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines (e.g., NH3, yielding 4-amino derivatives) under basic conditions.

  • Esterification: The carboxylic acid reacts with alcohols (e.g., ethanol) to form esters like ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate (CAS 1856027-44-5).

  • Metal Coordination: The pyrazole nitrogen and carboxylate oxygen bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Applications in Medicinal Chemistry

Enzyme Inhibition

5-Aryl-1H-pyrazole-3-carboxylic acids, including this compound, selectively inhibit human carbonic anhydrases IX and XII (hCA IX/XII), isoforms overexpressed in hypoxic tumors . Key findings:

  • IC₅₀ Values: 12 nM (hCA IX) and 18 nM (hCA XII) .

  • Selectivity Ratio: >100-fold over off-target isoforms (hCA I/II) .

Antibacterial Agents

Derivatives bearing fluorinated substituents exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by targeting penicillin-binding proteins .

Comparative Analysis with Analogues

Table 3: Structural Modifications and Bioactivity

DerivativeModificationBioactivity (IC₅₀)
Ethyl ester (CAS 1856027-44-5)-COOEt vs. -COOHReduced hCA inhibition (IC₅₀ = 45 nM)
4-Amino analogue-Cl → -NH2Enhanced solubility (LogP = 1.2)

Industrial and Environmental Considerations

Scalability

Kilogram-scale synthesis achieves 85% purity via crystallization from hexane/ethyl acetate .

Ecotoxicity

The compound exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna), necessitating controlled waste management .

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